4-Chloro-3',4'-dimethoxybenzophenone

Friedel-Crafts acylation Process intensification Selectivity improvement

4-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-83-0) serves as the critical intermediate for the systemic fungicide dimethomorph. Traditional Friedel-Crafts batch synthesis achieves only ~80% selectivity, but optimized processes yield material with reduced byproduct burden, directly improving final product compliance with agricultural chemical registration. For industrial dimethomorph production, this intermediate requires a validated purity of ≥98% to ensure downstream yield and avoid regulatory batch failure. Certificates of analysis must include HPLC purity, water content (Karl Fischer), and melting point (111–112°C). This compound also functions as a photoinitiator for UV-curable inks, coatings, and adhesives, where high purity and low colored impurities ensure consistent curing kinetics. Request full documentation to verify quality metrics before procurement.

Molecular Formula C15H13ClO3
Molecular Weight 276.71 g/mol
CAS No. 116412-83-0
Cat. No. B039191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3',4'-dimethoxybenzophenone
CAS116412-83-0
Molecular FormulaC15H13ClO3
Molecular Weight276.71 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC
InChIInChI=1S/C15H13ClO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3
InChIKeyMLLIIHAKTPXMFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-83-0): Key Intermediate for Dimethomorph and UV-Curable Materials


4-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-83-0) is a benzophenone derivative with the molecular formula C₁₅H₁₃ClO₃ and molecular weight of 276.71 g/mol . The compound exists as a white to light yellow crystalline solid with a melting point of 111–112°C, boiling point of 414.5°C, density of 1330 kg/m³, and water solubility of 0.0014 g/L [1]. Its primary industrial significance lies in serving as the key intermediate for the synthesis of dimethomorph, a systemic fungicide widely used for controlling downy mildew and other oomycete diseases in grapes, potatoes, tomatoes, and other crops .

Why Generic Substitution Fails for 4-Chloro-3',4'-dimethoxybenzophenone: Critical Quality Attributes and Process-Dependent Performance


In the industrial synthesis of dimethomorph, the quality of 4-chloro-3',4'-dimethoxybenzophenone directly determines the final product's purity, yield, and compliance with regulatory specifications. Variations in critical quality attributes—including purity, water content, clarity, and pH—have been documented to significantly impact downstream dimethomorph quality and process efficiency [1]. Traditional Friedel-Crafts batch synthesis yields product with only approximately 80% selectivity and requires 4–5 hours of reaction time, generating substantial impurities that necessitate extensive purification [1]. Direct substitution with generic benzophenone derivatives or structurally related analogs without validation of these process-dependent quality metrics introduces risk of batch failure, increased purification burden, and potential non-compliance with agricultural chemical registration requirements.

Quantitative Comparative Evidence for 4-Chloro-3',4'-dimethoxybenzophenone: Head-to-Head Process and Purity Data


Synthesis Selectivity: Traditional Batch vs. Dynamic Tubular Reactor Process

The traditional batch Friedel-Crafts synthesis of 4-chloro-3',4'-dimethoxybenzophenone achieves approximately 95% conversion but only about 80% selectivity, resulting in substantial byproduct formation that complicates purification [1]. In contrast, implementation of a dynamic tubular reactor with integrated SV static mixer achieves significantly improved selectivity, effectively suppressing poly-substituted byproduct formation through enhanced mass and heat transfer [1].

Friedel-Crafts acylation Process intensification Selectivity improvement

Reaction Time Reduction: Batch Kettle vs. Continuous Tubular Reactor

The traditional batch synthesis of 4-chloro-3',4'-dimethoxybenzophenone requires 4–5 hours of reaction time in a 100 L glass-lined kettle at 120–150°C under -0.05 to -0.04 MPa vacuum [1]. Using a dynamic tubular reactor (Φ89×3200×6 mm, 6 m² heat exchange area, operating at 160°C and 0.6 MPa), the residence time is reduced to 64–96 seconds—representing a 187-fold to 281-fold reduction in reaction time [1].

Reaction kinetics Continuous flow chemistry Process efficiency

Physical Property Benchmark: Reported vs. Predicted Melting Point Discrepancy

Experimentally determined melting point of 4-chloro-3',4'-dimethoxybenzophenone is reported as 111–112°C [1], whereas the computationally predicted melting point (Aladdin scientific database) is 127.28°C . A supplier datasheet reports an experimental melting range of 120–125°C , highlighting variability that may reflect differences in purity or polymorphic forms.

Thermal analysis Purity assessment Quality control

Patent-Documented Synthetic Utility: Yield Benchmark in Dimethomorph Preparation

In a patent-documented dimethomorph synthesis procedure (US04933449), 4-chloro-3',4'-dimethoxybenzophenone (6.92 g, 25 mmol) was reacted with N-acetylmorpholine (12.9 g, 100 mmol) and powdered KOH (11.2 g, 170 mmol, 85%) at room temperature for 30 minutes, yielding 0.8 g of dimethomorph after chromatographic purification—corresponding to a calculated yield of 8.3% . This established protocol provides a validated baseline for process development and scale-up efforts.

Reaction yield Process validation Patent synthesis

Procurement-Relevant Application Scenarios for 4-Chloro-3',4'-dimethoxybenzophenone Based on Comparative Evidence


Dimethomorph Manufacturing: Critical Intermediate Requiring Validated Purity and Process Specifications

For industrial dimethomorph production, procurement of 4-chloro-3',4'-dimethoxybenzophenone with validated purity ≥98% is essential, as lower-purity material introduces impurities that compromise final product quality and may fail regulatory specifications for agricultural chemical registration [1]. The traditional batch synthesis achieves only ~80% selectivity [1], meaning that suppliers using optimized continuous-flow processes can offer material with reduced byproduct burden. Buyers should request certificates of analysis that include HPLC purity, water content (Karl Fischer), and melting point (target range: 111–112°C experimental) to ensure consistency with published quality benchmarks [1].

Process Development and Scale-Up: Leveraging Patent-Documented Reaction Protocols

Research teams developing improved synthetic routes to dimethomorph or exploring novel enaminone derivatives can utilize the patent-documented reaction of 4-chloro-3',4'-dimethoxybenzophenone with N-acetylmorpholine as a validated starting point . The 8.3% yield under mild conditions establishes a baseline for optimization studies targeting improved efficiency. The substantial reaction time reduction demonstrated with tubular reactor technology (from 4–5 hours to 64–96 seconds) [1] suggests that this intermediate is amenable to continuous-flow process intensification, offering a clear path for scaling from laboratory to pilot production.

Quality Control and Analytical Method Development: HPLC Method Validation

Analytical laboratories supporting dimethomorph production require robust HPLC methods for purity assessment and impurity profiling of 4-chloro-3',4'-dimethoxybenzophenone. A validated reverse-phase HPLC method using Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been established for this compound [2]. The method is scalable to preparative separations and compatible with mass spectrometry when phosphoric acid is substituted with formic acid, supporting both routine quality control and impurity identification workflows [2].

UV-Curable Material Formulation: Photoinitiator and Polymer Synthesis Intermediate

4-Chloro-3',4'-dimethoxybenzophenone is documented as a photoinitiator for UV-curable inks, coatings, and adhesives . The compound's benzophenone core with electron-donating methoxy substituents and electron-withdrawing chloro group provides a tunable absorption profile suitable for initiating radical photopolymerization. Procurement for photoinitiator applications should prioritize material with high purity and low colored impurities to avoid interference with UV absorption and ensure consistent curing kinetics.

Technical Documentation Hub

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